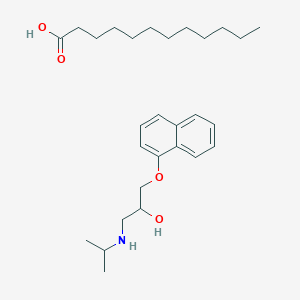

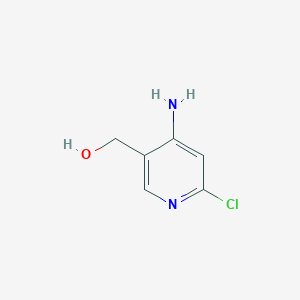

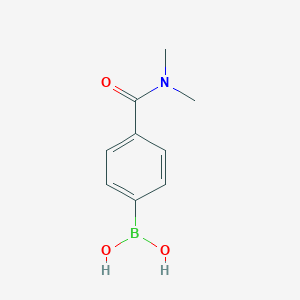

![molecular formula C23H18ClF3N6O B151717 (5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1072874-79-3](/img/structure/B151717.png)

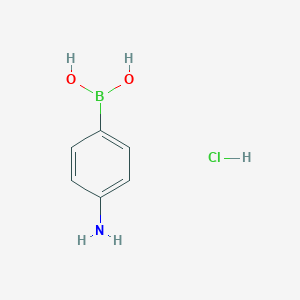

(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Overview

Description

The compound , "(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone," is a complex molecule that appears to be related to triazole and pyridine derivatives. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is likely to have been synthesized through a series of substitution reactions, similar to the compounds described in the papers. The presence of a triazole ring indicates potential biological activity, which is supported by the synthesis of related triazole derivatives for their antioxidant properties as seen in paper .

Synthesis Analysis

The synthesis of related compounds involves the treatment of an amino-triazole with selected aldehydes, followed by a reduction process to yield various triazole derivatives . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar multi-step synthetic route involving substitution reactions and possibly reduction steps could be employed to synthesize such a molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which show that certain rings in these molecules adopt specific conformations, such as the chair conformation for the piperidine ring . The geometry around certain atoms, like sulfur, can be distorted tetrahedral. The structure is further stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . For the compound , similar structural analyses would likely reveal intricate details about its conformation and stabilization.

Chemical Reactions Analysis

The related compounds exhibit the potential for various chemical reactions, particularly due to the presence of reactive sites identified by molecular electrostatic potential maps . These sites indicate where the molecule is most likely to undergo further chemical reactions, such as substitutions or additions. The triazole core in the compound of interest suggests it may also engage in similar reactions, which could be exploited for further chemical modifications or for interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis, which reveals the thermal stability of the structure within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the reactivity and stability of the molecule . For the compound , similar analyses would provide insights into its reactivity, stability, and suitability for potential applications, such as pharmaceuticals, based on its physical and chemical properties.

Scientific Research Applications

P2X7 Antagonist for Mood Disorders : This compound, particularly its derivatives, has been used in the development of P2X7 antagonists. These antagonists have potential applications in treating mood disorders. One specific derivative, Compound 35, showed promising results in preclinical species and was chosen for phase I clinical trials to assess safety and tolerability in human subjects for mood disorder treatment (Chrovian et al., 2018).

Antimicrobial Activities : Derivatives of this compound have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. The synthesis involves a series of reactions starting from various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2007).

Anticancer Potential : The compound's derivatives have been tested for anticancer activity using human tumor cell lines across various cancer types. Some derivatives showed selective influence on ovarian and lung cancer cells, indicating the anticancer potential of these compounds (Pokhodylo et al., 2020).

Anti-Diabetic Drug Development : Derivatives of this compound were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These studies are significant for the development of new anti-diabetic drugs (Bindu et al., 2019).

5-HT2 Antagonist Activity : Certain derivatives have been tested for 5-HT2 and alpha 1 receptor antagonist activity, finding some compounds with potent 5-HT2 antagonist activity. This research contributes to understanding the role of these receptors in various physiological processes and could guide drug development (Watanabe et al., 1992).

Anticancer and Antituberculosis Studies : Some derivatives of this compound have been synthesized and screened for their anticancer and antituberculosis properties, with certain derivatives showing significant activity in these areas (Mallikarjuna et al., 2014).

Antiviral and Antitumoral Activity : Derivatives of this compound were synthesized and tested for their antiviral and antitumoral activity, demonstrating the potential for these compounds in the treatment of viruses and tumors (Jilloju et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with many chemicals, it would be important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

[5-(4-chlorophenyl)triazolo[4,5-b]pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF3N6O/c24-17-6-4-15(5-7-17)19-8-9-20-21(28-19)33(30-29-20)22(34)32-12-10-31(11-13-32)18-3-1-2-16(14-18)23(25,26)27/h1-9,14H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZISVAEKVEVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N3C4=C(C=CC(=N4)C5=CC=C(C=C5)Cl)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

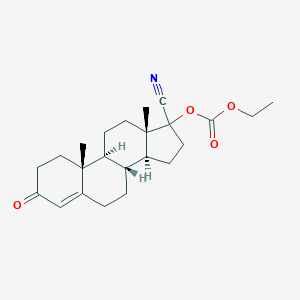

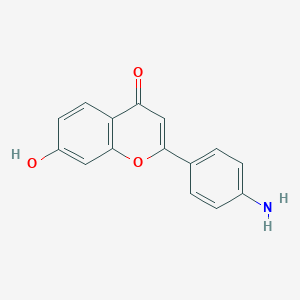

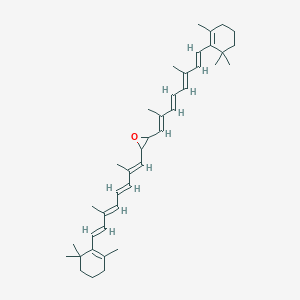

![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)